Cas no 90-71-1 (Taxicatin)

Taxicatin 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside,3,5-dimethoxyphenyl
- (2R,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)tetrah ydropyran-3,4,5-triol
- TAXICATIN
- beta-D-Glucopyranoside, 3,5-dimethoxyphenyl
- Q27274297
- UNII-B34E0338PZ
- (2S,3R,4S,5S,6R)-2-(3,5-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- .BETA.-D-GLUCOPYRANOSIDE, 3,5-DIMETHOXYPHENYL
- B34E0338PZ
- 3,5-Dimethoxyphenol glucoside
- Taxicatin [MI]
- 3,5-dimethoxyphenyl-beta-d-glucopyranoside
- 90-71-1
- Taxicatin
-
- インチ: InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1
- InChIKey: JDTIMXKVYWJWHE-RKQHYHRCSA-N
- SMILES: COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
計算された属性
- 精确分子量: 316.116
- 同位素质量: 316.116
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 8
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118A^2
- XLogP3: _0.5
じっけんとくせい
- ゆうかいてん: 170-170.5°
- Refractive Index: 1.585
- PSA: 117.84000
- LogP: -1.11750
- 比旋光度: D20 -72° (0.12 g/10 ml of aq soln)
Taxicatin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T213405-2.5mg |
Taxicatin |
90-71-1 | 2.5mg |
$ 130.00 | 2022-06-03 | ||
TRC | T213405-5mg |
Taxicatin |
90-71-1 | 5mg |
$ 155.00 | 2022-06-03 | ||
TRC | T213405-1mg |
Taxicatin |
90-71-1 | 1mg |
$ 80.00 | 2022-06-03 |
Taxicatin 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
3. Book reviews
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
9. Back matter
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Taxicatinに関する追加情報
Exploring the Unique Properties and Applications of β-D-Glucopyranoside, 3,5-dimethoxyphenyl (CAS No. 90-71-1)
The compound β-D-Glucopyranoside, 3,5-dimethoxyphenyl (CAS No. 90-71-1) is a specialized glycoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This molecule, characterized by its glucopyranoside backbone and 3,5-dimethoxyphenyl moiety, exhibits unique properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in this compound due to its potential in natural product synthesis, flavor enhancement, and bioactive molecule development.
One of the most intriguing aspects of β-D-Glucopyranoside, 3,5-dimethoxyphenyl is its role in plant secondary metabolism. Many plants produce glycosides as part of their defense mechanisms or to store bioactive compounds. The 3,5-dimethoxyphenyl group in this molecule is particularly noteworthy because it is often associated with antioxidant and antimicrobial properties. This has led to extensive studies on its potential use in functional foods and nutraceuticals, areas that are currently trending in health-conscious markets.
From a chemical perspective, the glucopyranoside structure of this compound provides excellent water solubility, which is crucial for bioavailability in biological systems. The β-configuration at the anomeric center ensures stability against enzymatic hydrolysis, making it a promising candidate for drug delivery systems. Recent searches on scientific databases show growing interest in "glycosides in drug formulation" and "natural sugar derivatives in medicine," highlighting the relevance of this compound in contemporary research.
The synthesis of β-D-Glucopyranoside, 3,5-dimethoxyphenyl typically involves enzymatic glycosylation or chemical conjugation methods. Advanced techniques like microwave-assisted synthesis have been explored to improve yield and purity, addressing common queries such as "how to synthesize glycosides efficiently." The compound's purity is critical for research applications, which is why HPLC and NMR characterization are essential steps in its production process.
In the flavor and fragrance industry, derivatives of 3,5-dimethoxyphenyl compounds are known to contribute to aromatic profiles. The glycosidic form of this molecule offers controlled release of aromatic phenols, making it valuable for sustained flavor delivery in food products. This application aligns with current market trends favoring "clean label ingredients" and "natural flavor enhancers," terms that frequently appear in industry searches.
From a commercial standpoint, the global market for specialty glycosides is expanding, driven by demand in pharmaceuticals, cosmetics, and food industries. β-D-Glucopyranoside, 3,5-dimethoxyphenyl occupies a niche but growing segment, with manufacturers focusing on green chemistry approaches to meet sustainability goals. Questions like "where to buy high-purity glycosides" and "glycoside suppliers for research" reflect the compound's commercial importance.
Ongoing research is exploring the biological activities of β-D-Glucopyranoside, 3,5-dimethoxyphenyl, particularly its potential interactions with cellular receptors. Preliminary studies suggest it may influence cell signaling pathways, sparking interest in its application for targeted therapies. These investigations respond to frequent searches about "glycosides in cancer research" and "natural compounds for disease prevention," demonstrating how this molecule intersects with current biomedical interests.
Analytical characterization of β-D-Glucopyranoside, 3,5-dimethoxyphenyl presents specific challenges due to its structural features. Mass spectrometry techniques, especially HRMS (High-Resolution Mass Spectrometry), are crucial for accurate molecular weight determination. Researchers often search for "glycoside analysis methods" and "spectral data for sugar derivatives," indicating the need for comprehensive analytical data on such compounds.
The stability profile of β-D-Glucopyranoside, 3,5-dimethoxyphenyl under various conditions is another area of practical importance. Studies on its pH stability, thermal degradation, and light sensitivity provide essential information for formulation scientists. These aspects address common formulation questions like "how to stabilize glycosidic compounds" and "storage conditions for sugar derivatives," which are frequently encountered in product development.
Looking forward, the scientific community anticipates new discoveries regarding the structure-activity relationships of β-D-Glucopyranoside, 3,5-dimethoxyphenyl derivatives. Modifications to the sugar moiety or aromatic group could yield compounds with enhanced properties, a research direction that aligns with searches for "glycoside structure optimization" and "designer sugar derivatives." As analytical techniques and synthetic methods advance, our understanding of this compound's full potential will undoubtedly expand.
In conclusion, β-D-Glucopyranoside, 3,5-dimethoxyphenyl (CAS No. 90-71-1) represents a fascinating intersection of chemistry and biology. Its unique structural features, diverse applications, and commercial potential make it a compound of significant interest across multiple industries. As research continues to uncover its properties and applications, this molecule is poised to play an increasingly important role in biochemical research, product development, and industrial applications.
90-71-1 (Taxicatin) Related Products
- 19939-82-3(1-Naphthyl b-D-glucopyranoside)
- 28217-60-9(Phlorin Standard)
- 84380-01-8(a-Arbutin)
- 28541-75-5(4-Methoxyphenyl α-D-Mannopyranoside)
- 144985-19-3(4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside)
- 25320-79-0(b-Naphthyl a-D-Glucopyranoside)
- 3150-20-7(4-Methoxyphenyl b-Galactopyranoside)
- 2818-58-8(Phenyl-β-D-galactopyranoside)
- 31427-08-4(b-D-Glucopyranoside,4-hydroxy-2-methoxyphenyl)
- 497-76-7(Arbutin)




